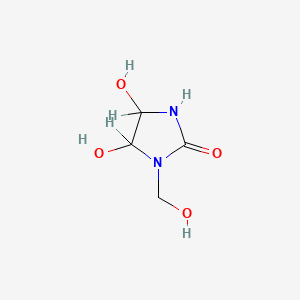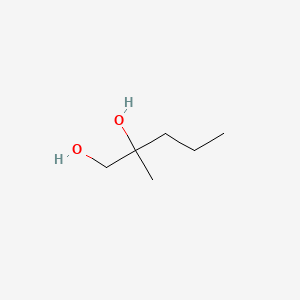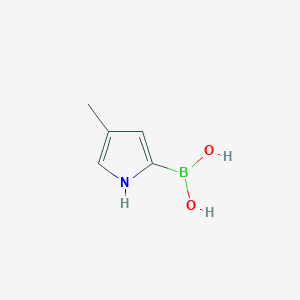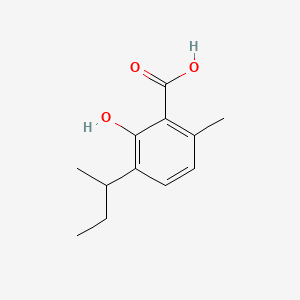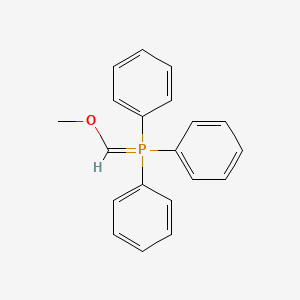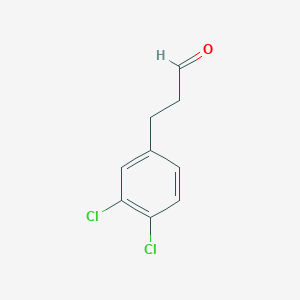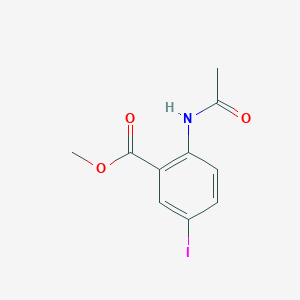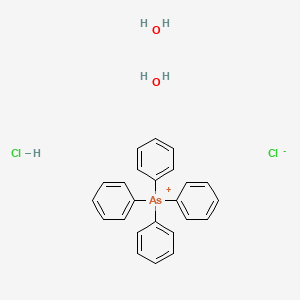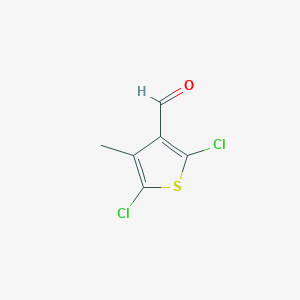
2-methyl-N-(propan-2-yl)aniline
Descripción general
Descripción
2-methyl-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 2100-43-8 . It has a molecular weight of 149.24 and its IUPAC name is N-isopropyl-2-methylaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Environmental Applications
- Carbon Dioxide Fixation : 2-methyl-N-(propan-2-yl)aniline and similar aniline derivatives have been investigated for their ability to chemically fix CO2, offering a novel avenue for the synthesis of functionalized azole compounds. This process represents an attractive protocol for converting CO2 into value-added chemicals, highlighting an environmentally friendly approach to chemical synthesis (Vessally et al., 2017).
Biomedical Research
- Volatomics in Disease Diagnosis : Research on volatile organic compounds (VOCs) produced by human metabolism and gut microbiota, including compounds structurally related to this compound, shows potential in non-invasive diagnostics for conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs have been explored as biomarkers for disease diagnosis and monitoring, reflecting the innovative frontiers of volatomics in personalized medicine (Van Malderen et al., 2020).
Material Science and Engineering
- Flavor Compound Production : Investigations into branched aldehydes, which include derivatives and compounds related to this compound, reveal their significance in food flavoring. The synthesis, breakdown pathways, and their impact on flavor in foods have been extensively reviewed, underscoring their importance in food science and technology (Smit et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, and H412 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage . It is recommended to handle this compound with appropriate safety measures .
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-(propan-2-yl)aniline is related to the treatment of depression . It seems to be involved in the synthesis of antidepressant molecules, which are crucial for alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Mode of Action
The compound’s interaction with its targets seems to be part of a larger process involving the synthesis of antidepressant molecules through metal-catalyzed procedures . This process involves the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The compound is used in a three-component enantioselective catalytic aminomethylation process .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of antidepressant molecules. These molecules are crucial for the proper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . The malfunction of noradrenergic, dopaminergic, and serotonergic systems is a common cause of depression .
Result of Action
The result of the action of this compound is the production of optically pure amino keto ethers of the aromatic series . These products are produced in high yields and have a high degree of optical purity . They play a significant role in the pharmaceutical industry, particularly in the development of novel antidepressants .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is used in aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, the pH of the environment, and the temperature.
Propiedades
IUPAC Name |
2-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWOHIEVZXVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288077 | |
| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-43-8 | |
| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
